molecular formula C12H8O2 B013756 2,3-Naphthalenedicarboxaldehyde CAS No. 7149-49-7

2,3-Naphthalenedicarboxaldehyde

Cat. No. B013756
CAS RN: 7149-49-7
M. Wt: 184.19 g/mol
InChI Key: ZIPLKLQPLOWLTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of naphthalene derivatives, including 2,3-Naphthalenedicarboxaldehyde, has been explored through various methods. A notable approach involves the Fe(III)-catalyzed benzannulation of 2-(2-oxoethyl)-benzaldehydes and alkynes, highlighting the utility of cheap catalysts, wide substrate scope, and mild reaction conditions (Zhu, Xiao, Guo, & Jiang, 2013). Another method includes the three-component coupling of alkynes, Fischer carbene complexes, and benzaldehyde hydrazones via isoindole intermediates, emphasizing the reaction's high regioselectivity with unsymmetrical alkynes (Duan, Sinha-Mahapatra, & Herndon, 2008).

Molecular Structure Analysis

The crystal and molecular structures of compounds closely related to 2,3-Naphthalenedicarboxaldehyde, such as 2-Hydroxy-1-naphthalenecarboxaldehyde and 3-Hydroxy-2-naphthalenecarboxaldehyde, have been determined, shedding light on the spatial arrangement and bond lengths that could infer the structural characteristics of 2,3-Naphthalenedicarboxaldehyde (Fernández-g & Espinosa-Pérez, 1994).

Chemical Reactions and Properties

2,3-Naphthalenedicarboxaldehyde has been employed in derivatization for the analysis of glutathione by capillary electrophoresis, indicating its reactivity and potential in bioanalytical chemistry (Orwar, Fishman, Ziv, Scheller, & Zare, 1995). Its interaction with glutathione under physiological conditions forms highly fluorescent derivatives, useful for quantitative determination and histochemical localization in neurobiological samples.

Physical Properties Analysis

Research on the derivatization of amino acids with Naphthalene-2,3-dicarboxaldehyde (NDA) for electrochemical detection showcases its chemical stability and the potential for sensitive analytical applications. Gradient elution and electrochemical detection techniques have enabled the separation and quantification of NDA-derivatized amino acids, demonstrating the compound's utility in chromatographic analyses (Oates & Jorgenson, 1989).

Chemical Properties Analysis

The comparison of solution chemistries between orthophthalaldehyde and 2,3-naphthalenedicarboxaldehyde reveals insights into their hydration forms and kinetics in aqueous solutions, providing a deeper understanding of their reactivity and stability under various conditions (Salem & Zuman, 2006). These properties are crucial for designing experiments and applications involving these compounds.

Scientific Research Applications

  • Quantitative Determination and Histochemical Localization of Glutathione : This compound is used for derivatization, enabling the quantitative determination and histochemical localization of glutathione in neurobiological samples without requiring additional CN-ion or nucleophiles (Orwar et al., 1995).

  • Detection of Amino Acids : Naphthalene-2,3-dicarboxaldehyde (NDA) is a promising derivatizing reagent for electrochemical detection of tagged amino acids, allowing rapid separation and quantitation in less than 50 minutes (Oates & Jorgenson, 1989).

  • Serum Cholesterol Determination : A new method using 2,3-naphthalenedicarboxaldehyde in a sulphoacetic medium offers high sensitivity and specificity for determining serum cholesterol in small samples, compared to classical techniques (Malaspina et al., 1980).

  • Primary Amine Determination : This compound, along with related derivatives, shows promise for microgram-level determination of primary amines (Aminuddin & Miller, 1995).

  • Liquid Chromatographic Determination of Carboxylic Acids : 2-(2,3-naphthalimino)ethyl trifluoromethanesulphonate, derived from 2,3-naphthalenedicarboxaldehyde, is a highly reactive and stable reagent for determining carboxylic acids in liquid chromatography (Yasaka et al., 1990).

  • Colorimetric Determination of Histamine : A novel method using 2,3-naphthalenedicarboxaldehyde on a silica-gel column cartridge has been developed for rapid and accurate determination of histamine concentrations (Oguri et al., 2006).

  • High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis : This compound is used in derivatization for the analysis of primary amines using HPLC and capillary electrophoresis, offering lower and better detection limits compared to other analytical separations and fluorescent dyes (Rammouz et al., 2007).

Safety And Hazards

2,3-Naphthalenedicarboxaldehyde causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wash face, hands and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection . Avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

naphthalene-2,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O2/c13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPLKLQPLOWLTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20221710
Record name 2,3-Naphthalenedicarboxaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Naphthalenedicarboxaldehyde

CAS RN

7149-49-7
Record name 2,3-Naphthalenedicarboxaldehyde
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Record name 2,3-Naphthalenedicarboxaldehyde
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Record name 2,3-Naphthalenedicarboxaldehyde
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Record name 2,3-Naphthalenedialdehyde [Fluorimetric reagent for primary Amines]
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Record name 2,3-NAPHTHALENEDICARBOXALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
431
Citations
O Orwar, HA Fishman, NE Ziv, RH Scheller… - Analytical …, 1995 - ACS Publications
We report that 2, 3-naphthalenedicarboxaldehydereacts rapidly with glutathioneand its precursor, y-glutamylcys-teine, to form highly fluorescent derivatives under physiological …
Number of citations: 161 0-pubs-acs-org.brum.beds.ac.uk
N Salem, P Zuman - Analytical chemistry, 2006 - ACS Publications
Polarography was used to obtain the concentrations of the dialdehydic (10%), monohydrated acyclic (5%), and cyclic hemiacetal form (85%) of orthophthalaldehyde (OPA). For 2,3-…
Number of citations: 18 0-pubs-acs-org.brum.beds.ac.uk
JH Kim, IS Shin, YK Lee, HJ Oh, SJ Ban - Osong public health and research …, 2011 - Elsevier
Objectives To develop and optimize quantitative HPLC method using 2,3-naphthalenedicarboxaldehyde (NDA) after simple and efficient solid phase extraction to determine the …
S Oguri, A Mizusawa, M Kamada, M Kohori - Analytica chimica acta, 2006 - Elsevier
In our work, we found, by chance, that 2,3-naphthalenedicarboxaldehyde (NDA) acts as a color development reagent to histamine (HA) in the absence of a reductant, eg, cyanide anion, …
Y Ishida, R Inoue, M Tsunoda - Separations, 2023 - mdpi.com
Amino acids are involved in various chemical reactions in vivo, and changes in several amino acids in urine are related to certain disease states. Therefore, developing an efficient …
Number of citations: 3 0-www-mdpi-com.brum.beds.ac.uk
DP Manica, JA Lapos, AD Jones, AG Ewing - Analytical biochemistry, 2003 - Elsevier
The stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde (NDA) was investigated using a combination of high-performance liquid chromatography, solid-phase …
G Rammouz, M Lacroix, JC Garrigues… - Biomedical …, 2007 - Wiley Online Library
This paper reviews analytical methods, instrumental developments and applications for derivatization of primary amines with naphthalene‐2,3‐dicarboxaldehyde using fluorescence …
D Menon, PG Board - Analytical biochemistry, 2013 - Elsevier
This study reports the development of a new assay for the rapid determination of protein glutathionylation in tissues and cell lines using commercially available reagents and standard …
M Faure, I Le Potier, A Pallandre, S Chebil… - Talanta, 2016 - Elsevier
The electrochemical response of the fluorogenic label naphthalene-2,3-dicarboxyaldehyde (NDA) in a binary mixture of water/methanol was characterized with cyclic voltammetry (CV) …
A Tsiasioti, PD Tzanavaras - Food Chemistry, 2023 - Elsevier
In the present study, naphthalene-2,3-dicarboxaldehyde (NDA) was used in on-line post column derivatization (PCD) coupled to liquid chromatography under the new concept of Pulsed…

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